Jatrophane VI: A Technical Guide to its Discovery, Origin, and Biological Activities
Jatrophane VI: A Technical Guide to its Discovery, Origin, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jatrophane diterpenes, a class of structurally complex natural products, have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides an in-depth overview of Jatrophane VI, a member of this class, and its broader family of related compounds. Given the limited specific literature on Jatrophane VI, this document synthesizes information from closely related, well-characterized jatrophane diterpenes to provide a comprehensive understanding of its probable discovery, origin, and biological significance. This guide includes detailed experimental protocols for isolation and biological evaluation, quantitative data from representative jatrophanes, and visualizations of key biological and experimental pathways to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction: The Jatrophane Diterpenes
Jatrophane diterpenes are a large and structurally diverse family of natural products characterized by a highly functionalized bicyclo[10.3.0]pentadecane carbon skeleton.[1] These compounds are predominantly found in plants of the Euphorbiaceae and Thymelaeaceae families.[2] The jatrophane skeleton's complexity, featuring a 12-membered macrocycle fused to a 5-membered ring, provides a scaffold for a wide array of chemical modifications, leading to a vast number of derivatives with significant therapeutic potential.[3]
The biological activities attributed to jatrophane diterpenes are extensive and include cytotoxic, anti-inflammatory, anti-HIV, and multidrug resistance (MDR)-reversing properties.[3] Their ability to modulate the activity of P-glycoprotein (P-gp), a key protein in cancer cell MDR, has made them particularly attractive candidates for further investigation in oncology.[4][5] Additionally, recent studies have highlighted their potential to induce autophagy, a cellular process critical for homeostasis and implicated in various diseases, including neurodegenerative disorders.[6]
While a specific compound designated as "Jatrophane VI" is cataloged (NP0140556), detailed published research on this particular molecule is scarce. Therefore, this guide will draw upon the wealth of information available for other well-characterized jatrophane diterpenes isolated from various Euphorbia species to provide a representative understanding of its discovery, origin, and potential biological functions.
Discovery and Origin
Botanical Source
Jatrophane diterpenes, including congeners of Jatrophane VI, are primarily isolated from plants of the genus Euphorbia.[3] Species such as Euphorbia platyphyllos, Euphorbia nicaeensis, Euphorbia helioscopia, and Euphorbia hyberna have been identified as rich sources of these compounds.[2][7][8][9] The latex and aerial parts of these plants are often the primary materials for extraction and isolation.[2][8]
Biogenesis of the Jatrophane Skeleton
The biosynthesis of the jatrophane core is a complex enzymatic process that begins with the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP). The proposed biosynthetic pathway involves a series of cyclizations and rearrangements to form the characteristic 5/12-membered bicyclic system.
Quantitative Data of Representative Jatrophane Diterpenes
Due to the limited availability of specific data for Jatrophane VI, the following tables summarize quantitative information for other well-characterized jatrophane diterpenes isolated from Euphorbia species. This data is representative of the class and provides a valuable reference for researchers.
NMR Spectroscopic Data
The following table presents representative ¹H and ¹³C NMR data for a jatrophane diterpene isolated from Euphorbia nicaeensis.[7]
| Position | ¹³C NMR (δc) | ¹H NMR (δH, J in Hz) |
| 1 | 40.5 | 3.95 (d, 14.0), 2.56 (d, 14.0) |
| 2 | 91.3 | 5.95 (brs) |
| 3 | 77.9 | 4.71 (brs) |
| 4 | 45.4 | 2.85 (d, 6.0) |
| 5 | 73.9 | 5.55 (brs) |
| 6 | 140.8 | - |
| 7 | 76.8 | 4.97 (d, 10.0) |
| 8 | 42.1 | 2.43 (dd, 15.0, 10.0), 2.02 (d, 15.0) |
| 9 | 208.3 | - |
| 10 | 50.2 | - |
| 11 | 135.5 | 5.22 (d, 16.0) |
| 12 | 133.2 | 5.54 (dd, 16.0, 10.0) |
| 13 | 45.9 | 3.60 (dq, 10.0, 7.0) |
| 14 | 204.7 | - |
| 15 | 91.8 | 5.85 (s) |
| 16 | 18.6 | 1.15 (d, 7.0) |
| 17 | 116.5 | 5.15 (s), 4.98 (s) |
| 18 | 26.9 | 1.25 (s) |
| 19 | 23.3 | 1.18 (s) |
| 20 | 18.3 | 1.22 (d, 7.0) |
Table 1: Representative NMR data for a jatrophane diterpene.
Biological Activity Data
The following table summarizes the cytotoxic and P-gp inhibitory activities of several jatrophane diterpenes.
| Compound | Cell Line | Activity | IC₅₀ / EC₅₀ (µM) | Reference |
| Euphoheliphane A | ACHN (Renal Cancer) | Cytotoxicity | 15.3 | [8] |
| Euphoheliphane B | 786-O (Renal Cancer) | Cytotoxicity | 21.7 | [8] |
| Euphoheliphane C | Caki-1 (Renal Cancer) | Cytotoxicity | 18.9 | [8] |
| Jatrophone | MCF-7/ADR (Resistant Breast Cancer) | Cytotoxicity | 1.8 | [10] |
| Nicaeenin F | NCI-H460/R (Resistant Lung Cancer) | P-gp Inhibition | Not specified | Not specified |
| Nicaeenin G | DLD1-TxR (Resistant Colon Cancer) | P-gp Inhibition | Not specified | Not specified |
| Euphodendroidin D | P-gp expressing cells | P-gp Inhibition | Outperforms Cyclosporin A | [4] |
Table 2: Biological activities of representative jatrophane diterpenes.
Experimental Protocols
Isolation and Purification of Jatrophane Diterpenes
The following is a general protocol for the isolation and purification of jatrophane diterpenes from Euphorbia species, based on methodologies described in the literature.[2][7]
4.1.1. Extraction
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Air-dry the plant material (e.g., aerial parts) at room temperature and grind to a fine powder.
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Macerate the powdered plant material with a suitable organic solvent (e.g., 80% ethanol in water) at room temperature for an extended period (e.g., 3 x 24 hours).
-
Filter the extracts and combine the filtrates.
-
Concentrate the combined filtrates under reduced pressure to yield a crude extract.
4.1.2. Chromatographic Separation
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Silica Gel Column Chromatography (Initial Fractionation):
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol).
-
Subject the ethyl acetate fraction to silica gel column chromatography.
-
Elute the column with a gradient of solvents, such as a mixture of petroleum ether and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
-
Sephadex LH-20 Column Chromatography (Size Exclusion):
-
Combine fractions containing compounds of interest and subject them to Sephadex LH-20 column chromatography using a suitable solvent system (e.g., methanol/chloroform mixture).
-
-
Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Further purify the fractions obtained from the previous step using preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol/water or acetonitrile/water gradient).
-
Collect the peaks corresponding to pure jatrophane diterpenes.
-
4.1.3. Structure Elucidation
-
Determine the structures of the isolated pure compounds using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments to establish the chemical structure and stereochemistry.
-
P-glycoprotein Inhibition Assay (Rhodamine 123 Accumulation)
This protocol is based on the rhodamine 123 accumulation assay, a common method to assess P-gp inhibition.[11]
-
Cell Culture:
-
Culture P-gp overexpressing cells (e.g., MCF-7/ADR) and the corresponding parental sensitive cell line (e.g., MCF-7) in appropriate cell culture medium.
-
-
Assay Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test jatrophane diterpene for a specified time (e.g., 30 minutes) at 37°C. Include a known P-gp inhibitor (e.g., verapamil) as a positive control.
-
Add the fluorescent P-gp substrate, rhodamine 123 (final concentration, e.g., 5 µM), to each well and incubate for a further period (e.g., 60 minutes) at 37°C.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular rhodamine 123.
-
Lyse the cells with a suitable lysis buffer.
-
-
Quantification:
-
Measure the intracellular fluorescence of rhodamine 123 using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).
-
-
Data Analysis:
-
Calculate the percentage of rhodamine 123 accumulation in treated cells relative to untreated control cells.
-
Determine the IC₅₀ value, the concentration of the jatrophane diterpene that causes 50% inhibition of P-gp activity (i.e., 50% increase in rhodamine 123 accumulation).
-
Autophagy Induction Assay (mCherry-GFP-LC3)
This protocol utilizes the tandem fluorescent mCherry-GFP-LC3 reporter to monitor autophagic flux.[12][13]
-
Cell Line Generation:
-
Transfect a suitable cell line (e.g., human microglia cells) with a plasmid encoding the mCherry-GFP-LC3 fusion protein and establish a stable cell line.
-
-
Assay Procedure:
-
Seed the mCherry-GFP-LC3 expressing cells in a suitable format for microscopy or flow cytometry.
-
Treat the cells with the test jatrophane diterpene at various concentrations for a defined period (e.g., 24 hours). Include a known autophagy inducer (e.g., rapamycin) as a positive control and an autophagy inhibitor (e.g., bafilomycin A1) to confirm flux.
-
-
Imaging and Quantification:
-
Fluorescence Microscopy:
-
Fix the cells and visualize them using a confocal microscope.
-
Autophagosomes will appear as yellow puncta (co-localization of mCherry and GFP), while autolysosomes will appear as red puncta (GFP fluorescence is quenched in the acidic environment of the lysosome).
-
Quantify the number of yellow and red puncta per cell.
-
-
Flow Cytometry:
-
Harvest the cells and analyze them using a flow cytometer.
-
Measure the fluorescence intensity of mCherry and GFP.
-
An increase in the mCherry/GFP fluorescence ratio indicates an increase in autophagic flux.
-
-
Signaling Pathways
P-glycoprotein Inhibition
Jatrophane diterpenes are thought to inhibit P-gp by directly binding to the transporter, thereby blocking its efflux function. This leads to an intracellular accumulation of chemotherapeutic drugs in resistant cancer cells, restoring their sensitivity to treatment.
Autophagy Induction
Some jatrophane diterpenes have been shown to induce autophagy.[6] One proposed mechanism involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a key negative regulator of autophagy. Inhibition of this pathway leads to the activation of the ULK1 complex, initiating the formation of the autophagosome.
Conclusion
Jatrophane VI and its related diterpenes represent a promising class of natural products with significant potential for drug development. Their diverse biological activities, particularly in the areas of cancer chemotherapy and neurodegenerative diseases, warrant further investigation. This technical guide provides a foundational resource for researchers, offering insights into their discovery, origin, and biological evaluation. The detailed protocols and representative data herein are intended to facilitate future research into this fascinating family of compounds and accelerate the translation of these natural molecules into novel therapeutic agents.
References
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- 4. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
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